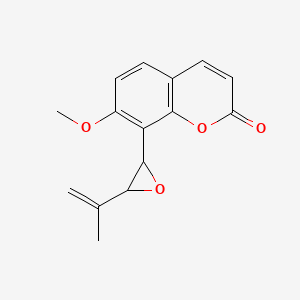![molecular formula C15H23NO B1234541 11,11-Dimethyl-4,8-dimethylene-5-bicyclo[7.2.0]undecanone oxime](/img/structure/B1234541.png)
11,11-Dimethyl-4,8-dimethylene-5-bicyclo[7.2.0]undecanone oxime
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11,11-dimethyl-4,8-dimethylenebicyclo[7.2.0]undecan-5-one oxime is a ketoxime and a carbobicyclic compound.
Applications De Recherche Scientifique
Structural Analysis and Computational Chemistry
- Research has delved into the structural characteristics of related cage compounds, exploring their bond lengths and the impact of strain, steric, and electronic factors. Computational analysis using molecular mechanics and quantum chemistry methods helps in understanding the underlying interactions and potential applications of such complex structures in materials science and molecular engineering (Watson et al., 1994).
Synthetic Chemistry Applications
- The synthesis of compounds that mimic the functionality of enzymes, such as transaminases, showcases the potential of complex organic molecules in catalysis and synthetic biology. These synthetic routes offer insights into creating new catalysts that could be used in pharmaceutical synthesis and biotechnological applications (Wu & Ahlberg, 1992).
Photochemical Studies
- Photochemical reactions of related bicyclic compounds have been studied, demonstrating the ability to undergo rearrangements that could be harnessed in the development of photo-responsive materials. Such materials have applications in the creation of smart coatings, light-activated switches, and sensors (Knott & Mellor, 1972).
Charge-Transfer Complexes
- The formation of charge-transfer complexes with tetracyanoethylene is explored in compounds with similar structural frameworks. These studies are foundational for the development of organic semiconductors, which are crucial for organic electronics including solar cells and organic light-emitting diodes (Taniguchi et al., 1998).
Molecular Interactions and Reactivity
- The investigation into the selectivity of reactions in crystalline solids versus solutions for dialkyl biradicals derived from related compounds offers valuable insights into solid-state chemistry. This knowledge is applicable in designing crystalline materials with specific reactivities for use in catalysis and materials science (Choe et al., 2006).
Propriétés
Nom du produit |
11,11-Dimethyl-4,8-dimethylene-5-bicyclo[7.2.0]undecanone oxime |
|---|---|
Formule moléculaire |
C15H23NO |
Poids moléculaire |
233.35 g/mol |
Nom IUPAC |
N-(10,10-dimethyl-2,6-dimethylidene-5-bicyclo[7.2.0]undecanylidene)hydroxylamine |
InChI |
InChI=1S/C15H23NO/c1-10-6-8-14(16-17)11(2)5-7-13-12(10)9-15(13,3)4/h12-13,17H,1-2,5-9H2,3-4H3 |
Clé InChI |
LAVOESILOACOFW-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC2C1CCC(=C)C(=NO)CCC2=C)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B1234458.png)
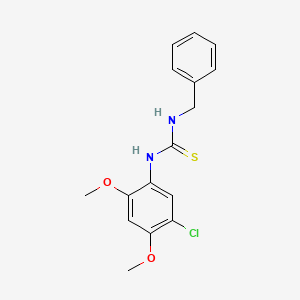
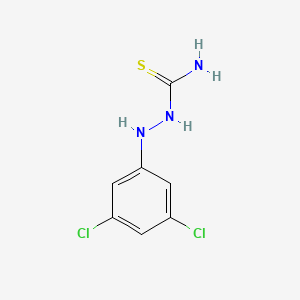
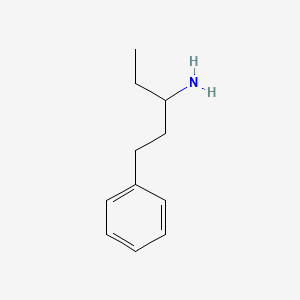
![(1R,3S,7S,10R,13S,14R,15R,17S,18S)-1,14,15-trihydroxy-17-[(1R,2R)-1-hydroxy-1-[(2R)-4-methyl-5-oxo-2H-furan-2-yl]propan-2-yl]-9,9,18-trimethyl-4,8-dioxapentacyclo[11.7.0.03,7.03,10.014,18]icosan-5-one](/img/structure/B1234467.png)
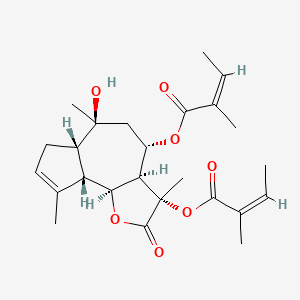
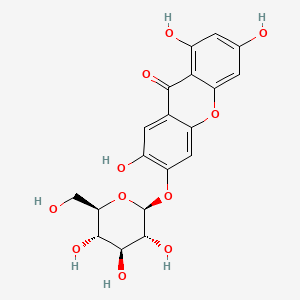
![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-phospho-sn-glycerol 3-phosphate](/img/structure/B1234474.png)
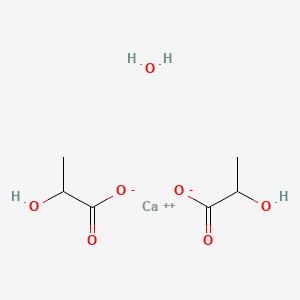
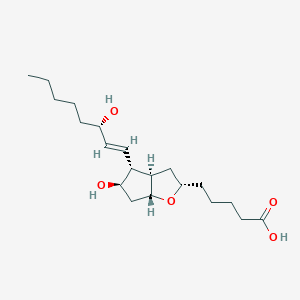
![1,5-dimethyl-4-oxo-N-[2-(3-thiophenyl)ethyl]-2-pyrrolo[3,2-c]quinolinecarboxamide](/img/structure/B1234480.png)
![3-[[4-[6-(4-Morpholinyl)-3-pyridazinyl]-1-piperazinyl]-oxomethyl]-1-benzopyran-2-one](/img/structure/B1234481.png)
![3-(4-chlorophenyl)-N-[2-(diethylamino)ethyl]-1-methyl-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1234482.png)
